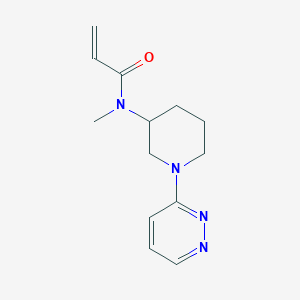
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperidine derivatives and has a molecular formula of C18H23N3O. In
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This can lead to a reduction in oxidative damage and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which can improve overall brain health.
In addition, this compound has been shown to have anti-inflammatory effects in the body, which could be useful in the treatment of inflammatory diseases. This compound has also been shown to have analgesic effects, which could be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it a useful compound for studying its effects in vitro and in vivo. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is in the development of this compound-based drugs for the treatment of inflammatory diseases.
Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. This could lead to the development of more targeted and effective therapies for a variety of disease conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in the body. While there are limitations to using this compound in lab experiments, its high purity and stability make it a useful compound for studying its effects. Future research on this compound could lead to the development of new therapies for a variety of disease conditions.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide involves the reaction of 3-amino-1-(3-pyridyl) piperidine with methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to this compound by deprotection of the N-methyl group using trifluoroacetic acid. The overall yield of this compound synthesis is approximately 60%.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
This compound has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-6-5-9-17(10-11)12-7-4-8-14-15-12/h3-4,7-8,11H,1,5-6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMEPSLWMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
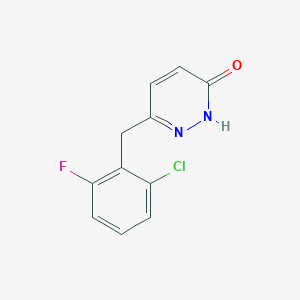
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
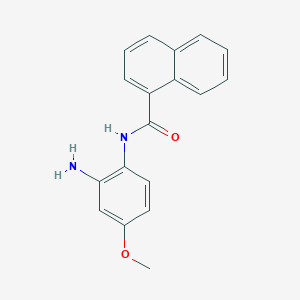

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
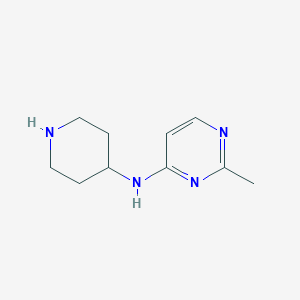
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
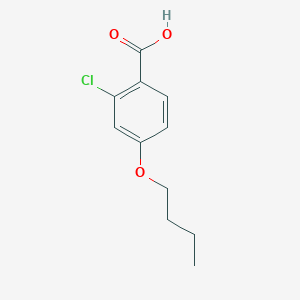
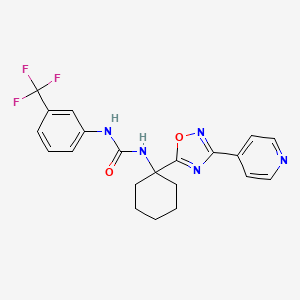
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)